2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 442650-13-7
VCID: VC7044948
InChI: InChI=1S/C22H22ClN3O3S/c1-4-29-17-10-9-16-11-18(22(23)24-19(16)12-17)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3
SMILES: CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C)Cl
Molecular Formula: C22H22ClN3O3S
Molecular Weight: 443.95

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

CAS No.: 442650-13-7

Cat. No.: VC7044948

Molecular Formula: C22H22ClN3O3S

Molecular Weight: 443.95

* For research use only. Not for human or veterinary use.

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline - 442650-13-7

Specification

CAS No. 442650-13-7
Molecular Formula C22H22ClN3O3S
Molecular Weight 443.95
IUPAC Name 2-chloro-7-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
Standard InChI InChI=1S/C22H22ClN3O3S/c1-4-29-17-10-9-16-11-18(22(23)24-19(16)12-17)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3
Standard InChI Key ZVCIQGRKYAUFKK-UHFFFAOYSA-N
SMILES CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C)Cl

Introduction

2-Chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinoline derivatives. It incorporates a quinoline structure with a pyrazole substituent, which is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may confer biological activity .

Key Features:

  • Molecular Formula: C22H22ClN3O3S

  • Molecular Weight: Approximately 443.9 g/mol

  • PubChem CID: 4268377

Synthesis

The synthesis of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves a multi-step synthetic route. This process may utilize specific reagents and catalysts to facilitate the formation of the desired structure. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, have improved efficiency and reduced reaction times.

Synthetic Route Overview:

  • Starting Materials: Quinoline derivatives and pyrazole precursors.

  • Reagents and Catalysts: Various organic solvents and catalysts (e.g., Lewis acids).

  • Conditions: Temperature adjustments and controlled environments.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of both quinoline and pyrazole structures suggests a multifaceted approach to biological activity, which could include antimalarial, antibacterial, anti-inflammatory, and analgesic effects.

Therapeutic Potential:

  • Antimicrobial Activity: Quinolines are known for their antimicrobial properties.

  • Anti-Inflammatory Effects: Pyrazoles are recognized for their anti-inflammatory properties.

Chemical Identifiers

IdentifierValue
PubChem CID4268377
Molecular FormulaC22H22ClN3O3S
Molecular Weight443.9 g/mol
InChIKeyZVCIQGRKYAUFKK-UHFFFAOYSA-N

Synonyms

Synonym
442650-13-7
2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
2-chloro-7-ethoxy-3-[1-methanesulfonyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline

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